molecular formula C6H4Cl2O2 B128265 2,6-Dichlorohydroquinone CAS No. 20103-10-0

2,6-Dichlorohydroquinone

Cat. No. B128265
CAS RN: 20103-10-0
M. Wt: 179 g/mol
InChI Key: QQAHQUBHRBQWBL-UHFFFAOYSA-N
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Description

2,6-Dichlorohydroquinone is a halogenated dihydric phenol . The chlorination of the hydroquinone ring in 2,6-dichlorohydroquinone leads to increased antioxidative activity . It is a metabolite of pentachlorophenate sodium in microorganisms .


Synthesis Analysis

While specific synthesis methods for 2,6-Dichlorohydroquinone were not found in the search results, it’s worth noting that similar compounds, like 2,5-Dichlorohydroquinone, can be synthesized by reducing 2,5-dichloroquinone using sodium dithionite .


Molecular Structure Analysis

The molecular formula of 2,6-Dichlorohydroquinone is C6H4Cl2O2 . Its molecular weight is 179.001 Da . The IUPAC Standard InChIKey is QQAHQUBHRBQWBL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,6-Dichlorohydroquinone has a density of 1.6±0.1 g/cm3 . Its boiling point is 277.0±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.6±3.0 kJ/mol . The flash point is 121.3±25.9 °C . The index of refraction is 1.642 .

Relevant Papers One relevant paper found discusses the characterization of MnpC, a Hydroquinone Dioxygenase likely involved in the catabolism of 4-hydroxyacetophenone in Pseudomonas fluorescens ACB . The paper mentions 2,6-Dichlorohydroquinone as a monomer, catalyzing the ring cleavage of 2,6-dichlorohydroquinone to 2-chloromaleylacetate .

Scientific Research Applications

Environmental Bioremediation

2,6-Dichlorohydroquinone: plays a crucial role in the biodegradation of environmental pollutants. It is a substrate for 2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) , an enzyme involved in the mineralization of pentachlorophenol, a toxic pollutant . This process is vital for detoxifying environments contaminated with chlorinated aromatic compounds.

Enzyme Substrate Specificity Studies

The compound is used to study the substrate specificity of PcpA , which is a non-heme Fe(II) enzyme specific for ortho-dihalohydroquinones . Research on halogen substituents and substrate pKa helps understand the enzyme’s specificity, providing insights into the degradation pathways of various halogenated organic compounds.

Biochemical Research

In biochemical research, 2,6-Dichlorohydroquinone is utilized to explore the binding and reactivity of substrates with enzymes. It serves as a model compound to investigate the influence of halogen polarizability versus substrate pKa on enzyme-substrate interactions .

Molecular Biology

The study of 2,6-Dichlorohydroquinone ’s interaction with enzymes like PcpA contributes to the field of molecular biology by elucidating the mechanisms of enzyme action and the role of halogen atoms in biological systems .

Mechanism of Action

Target of Action

The primary target of 2,6-Dichlorohydroquinone is cytochrome P-448 . Cytochrome P-448 is an enzyme system closely associated with the activation of many carcinogenic substances .

Mode of Action

2,6-Dichlorohydroquinone, also known as Anthraflavic acid, acts as an effective and specific inhibitor of cytochrome P-448 . It can inhibit the activation pathways of microsomes and cytoplasm .

Biochemical Pathways

The degradation of chlorophenols in bacteria, such as pentachlorophenol, occurs via two main pathways, one of which involves 2,6-Dichlorohydroquinone . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway . Polychlorinated phenols are utilized by bacteria via hydroquinone/hydroxyhydroquinone followed by the meta-cleavage of its aromatic ring with the formation of maleylacetate and then β-ketoadipate .

Pharmacokinetics

It is known that most of the drug metabolism is achieved by glucuronidation .

Result of Action

The result of the action of 2,6-Dichlorohydroquinone is the inhibition of the activation pathways of microsomes and cytoplasm . This leads to a decrease in the activation of many carcinogenic substances .

Action Environment

The action of 2,6-Dichlorohydroquinone is influenced by environmental factors. For instance, the degradation of chlorophenols by bacteria, which involves 2,6-Dichlorohydroquinone, depends on the degree of halogenation of the substrate . Furthermore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

properties

IUPAC Name

2,6-dichlorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAHQUBHRBQWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173924
Record name 2,6-Dichloro-4-hydroquinone
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,6-Dichlorohydroquinone

CAS RN

20103-10-0
Record name 2,6-Dichlorohydroquinone
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Record name 2,6-Dichlorohydroquinone
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Record name 2,6-Dichloro-4-hydroquinone
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Record name 2,6-dichlorohydroquinone
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Record name 2,6-DICHLOROHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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